1,1,1-Trifluoro-6-phenylhex-3-EN-2-OL
Description
The Significance of Fluorinated Organic Compounds in Synthetic Chemistry
The introduction of fluorine into organic molecules, a process known as fluorination, is a widely employed strategy in medicinal chemistry and materials science to modulate the properties of a substance. The presence of fluorine atoms can significantly alter the electronic nature, metabolic stability, and lipophilicity of a compound. youtube.com The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which often imparts enhanced thermal and chemical stability to fluorinated molecules. wikipedia.org
In the realm of pharmaceuticals, the incorporation of fluorine can lead to improved pharmacokinetic and pharmacodynamic profiles. youtube.com Approximately 30% of new pharmaceutical and agrochemical agents that enter the market contain fluorine atoms or fluorinated substituents. uni-muenster.de This is attributed to fluorine's ability to act as a bioisostere of a hydrogen atom or a hydroxyl group, while also increasing the compound's metabolic stability by blocking sites susceptible to oxidative metabolism. wikipedia.org
| Property | Influence of Fluorination |
| Metabolic Stability | Increased due to the strength of the C-F bond. wikipedia.org |
| Lipophilicity | Generally increased, which can enhance membrane permeability. |
| Binding Affinity | Can be enhanced through favorable interactions with biological targets. youtube.com |
| Acidity/Basicity | The high electronegativity of fluorine can alter the pKa of nearby functional groups. |
Importance of Chiral Secondary Alcohols as Synthetic Intermediates
Chiral secondary alcohols are fundamental building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The stereochemistry of a drug molecule is often crucial to its biological activity, with different enantiomers potentially exhibiting distinct therapeutic effects or toxicities. Consequently, the development of methods for the stereoselective synthesis of chiral alcohols is a major focus of synthetic organic chemistry.
These compounds serve as versatile intermediates that can be converted into a wide array of other functional groups. For instance, they can be oxidized to ketones, esterified, or used in nucleophilic substitution reactions. The hydroxyl group can also direct the stereochemical outcome of subsequent reactions on the molecule. The demand for enantiomerically pure chiral alcohols has led to the development of numerous catalytic asymmetric methods for their preparation, including the reduction of prochiral ketones and the kinetic resolution of racemic alcohols. encyclopedia.publiverpool.ac.uk
| Synthetic Transformation | Resulting Functional Group |
| Oxidation | Ketone |
| Esterification | Ester |
| Etherification | Ether |
| Nucleophilic Substitution | Alkyl Halide, etc. |
Structural Features and Unique Reactivity Considerations of 1,1,1-Trifluoro-6-phenylhex-3-EN-2-OL
This compound is a structurally distinct molecule that combines a trifluoromethyl group, a chiral secondary alcohol, an alkene, and a phenyl group. This amalgamation of functional groups suggests a rich and varied reactivity profile. The trifluoromethyl group, being a strong electron-withdrawing group, is expected to influence the reactivity of the adjacent alcohol and the nearby double bond.
The presence of the chiral center at the carbinol carbon (C-2) means that this compound can exist as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is a significant synthetic challenge and a key consideration for its potential applications. The allylic nature of the alcohol provides pathways for reactions such as palladium-catalyzed allylic substitutions. nih.gov Furthermore, the double bond can undergo a variety of addition reactions, and the phenyl group can be modified through aromatic substitution reactions.
The interplay between these functional groups can lead to unique reactivity. For example, the hydroxyl group could direct the stereochemical outcome of reactions at the double bond, such as epoxidation or dihydroxylation. Conversely, the electronic properties of the trifluoromethyl and phenyl groups will modulate the reactivity of the entire molecule.
| Functional Group | Potential Reactions |
| Trifluoromethyl Group | Modulates electronic properties, potential for C-F bond activation. acs.org |
| Chiral Secondary Alcohol | Oxidation, esterification, etherification, directing group. |
| Alkene | Addition reactions (hydrogenation, halogenation, epoxidation), cross-coupling. |
| Phenyl Group | Electrophilic aromatic substitution, cross-coupling. |
Structure
3D Structure
Properties
CAS No. |
143542-09-0 |
|---|---|
Molecular Formula |
C12H13F3O |
Molecular Weight |
230.23 g/mol |
IUPAC Name |
1,1,1-trifluoro-6-phenylhex-3-en-2-ol |
InChI |
InChI=1S/C12H13F3O/c13-12(14,15)11(16)9-5-4-8-10-6-2-1-3-7-10/h1-3,5-7,9,11,16H,4,8H2 |
InChI Key |
KOVUECXZBZCJDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC=CC(C(F)(F)F)O |
Origin of Product |
United States |
Synthetic Methodologies for 1,1,1 Trifluoro 6 Phenylhex 3 En 2 Ol
Established Synthetic Pathways
The primary and most direct route to 1,1,1-Trifluoro-6-phenylhex-3-en-2-ol involves the nucleophilic addition of a trifluoromethyl group to the corresponding α,β-unsaturated aldehyde, (E)-5-phenylpent-2-enal.
Synthesis via Nucleophilic Addition to α,β-Unsaturated Trifluoromethyl Ketones
While the section title suggests synthesis via α,β-unsaturated trifluoromethyl ketones, the more direct and common approach to the target alcohol is the addition of a trifluoromethyl nucleophile to an α,β-unsaturated aldehyde. This reaction directly furnishes the desired trifluoromethylated allylic alcohol.
The nucleophilic trifluoromethylation of α,β-unsaturated aldehydes is effectively achieved using trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent. semanticscholar.org This reagent requires activation by a nucleophilic initiator to generate the active trifluoromethyl anion.
The reaction of (E)-5-phenylpent-2-enal with TMSCF3 is typically carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF). A catalytic amount of a fluoride (B91410) source, like tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF), is commonly used as the initiator. semanticscholar.orgorganic-chemistry.org The reaction proceeds via a 1,2-addition of the trifluoromethyl group to the carbonyl carbon of the aldehyde. Subsequent workup with an acidic solution, such as aqueous hydrochloric acid, cleaves the resulting silyl (B83357) ether to afford the final product, this compound.
A typical reaction protocol would involve dissolving (E)-5-phenylpent-2-enal in dry THF under an inert atmosphere, followed by the addition of TMSCF3. A catalytic amount of the fluoride initiator is then added, and the reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction mixture is then quenched and subjected to an acidic workup to yield the desired alcohol.
Table 1: Reagents and Conditions for the Synthesis of this compound
| Reagent/Condition | Role/Purpose | Typical Implementation |
| (E)-5-phenylpent-2-enal | Starting Material | The α,β-unsaturated aldehyde substrate. |
| TMSCF3 (Ruppert-Prakash Reagent) | Trifluoromethyl Source | Typically used in slight excess (1.1-1.5 equivalents). |
| Fluoride Initiator (e.g., TBAF, CsF) | Catalyst | Catalytic amount (e.g., 0.1 equivalents) to generate the trifluoromethyl anion. |
| Solvent | Reaction Medium | Anhydrous aprotic solvents like THF are commonly used. |
| Temperature | Reaction Condition | Typically conducted at room temperature. |
| Workup | Product Isolation | Aqueous acid (e.g., HCl) to hydrolyze the intermediate silyl ether. |
The mechanism of trifluoromethyl group introduction using TMSCF3 initiated by a fluoride source involves several key steps. nih.gov Initially, the fluoride ion (from TBAF or CsF) attacks the silicon atom of TMSCF3, leading to the formation of a pentacoordinate silicate (B1173343) intermediate. This intermediate then releases the trifluoromethide anion (CF3-), which is the active nucleophile.
The highly nucleophilic CF3- anion then attacks the electrophilic carbonyl carbon of (E)-5-phenylpent-2-enal in a 1,2-addition fashion. This addition results in the formation of a trifluoromethylated alkoxide intermediate. This alkoxide is subsequently trapped by the trimethylsilyl (B98337) group (likely from another molecule of TMSCF3 or from the initially formed Me3SiF) to form a trimethylsilyl ether.
Alternative Synthetic Routes to Structurally Related Fluorinated Hexenols
While the direct trifluoromethylation of (E)-5-phenylpent-2-enal is the most straightforward approach, alternative methods could be envisioned for the synthesis of structurally related fluorinated hexenols. One such approach could involve the reaction of a phenyl-containing organometallic reagent with a trifluoromethylated building block. For instance, a Grignard or organolithium reagent derived from a suitable phenyl-substituted halide could be added to a trifluoromethylated aldehyde or ketone. However, this would likely lead to a different substitution pattern than the target molecule.
Another potential route could involve the modification of a pre-existing fluorinated scaffold. For example, a shorter-chain trifluoromethylated alcohol could be elaborated through olefination reactions, such as the Wittig reaction, to introduce the phenylethylidene moiety. This approach, however, would be more synthetically demanding and likely less efficient than the direct addition method.
Stereoselective Synthesis of this compound
The synthesis of this compound as a single enantiomer is of high importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. This can be achieved through various chiral induction strategies.
Chiral Induction Strategies (e.g., Asymmetric Addition, Chiral Catalysis)
The enantioselective synthesis of the target molecule can be approached by employing chiral catalysts or auxiliaries during the nucleophilic trifluoromethylation of (E)-5-phenylpent-2-enal. The use of a chiral Lewis acid or a chiral organocatalyst can create a chiral environment around the aldehyde, leading to a facial-selective attack of the trifluoromethyl nucleophile.
Several catalytic systems have been developed for the asymmetric trifluoromethylation of aldehydes. nih.govrsc.org These often involve the use of chiral ligands in combination with a metal salt to form a chiral Lewis acid catalyst. For example, chiral BINOL-derived phosphoric acids or cinchona alkaloid-based catalysts have been shown to be effective in promoting the enantioselective addition of TMSCF3 to aldehydes. nih.gov
In a typical asymmetric synthesis, (E)-5-phenylpent-2-enal would be reacted with TMSCF3 in the presence of a substoichiometric amount of a chiral catalyst. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high enantioselectivity.
Table 2: Potential Chiral Catalysts for the Asymmetric Synthesis of this compound
| Catalyst Type | Example | Mode of Action |
| Chiral Lewis Acid | (R)-BINOL-Ti(O-iPr)2 | Coordination to the carbonyl oxygen, directing nucleophilic attack. |
| Chiral Organocatalyst | Cinchona alkaloid derivatives | Formation of a chiral iminium ion or activation of TMSCF3. |
| Chiral Phase-Transfer Catalyst | Chiral quaternary ammonium (B1175870) salts | Generation of a chiral ion pair with the trifluoromethyl anion. |
The development of a highly stereoselective synthesis for this compound would be a significant advancement, enabling the exploration of its properties as a single enantiomer.
Enantioselective Approaches
Enantioselective methods aim to produce a specific enantiomer of this compound. A prominent strategy involves the use of chiral catalysts to control the facial selectivity of the nucleophilic attack of a trifluoromethylating agent on (E)-5-phenylpent-2-enal.
One of the most effective methods for the enantioselective α-trifluoromethylation of aldehydes is the combination of enamine catalysis and photoredox catalysis. blogspot.com While not yet specifically reported for this compound, this powerful technique utilizes a chiral amine to form a chiral enamine intermediate with the α,β-unsaturated aldehyde. This intermediate then reacts with a trifluoromethyl radical, generated by a photocatalyst, in a highly stereocontrolled manner. The resulting trifluoromethylated aldehyde can then be reduced to the desired alcohol. The success of this method with various other aldehydes suggests its high potential for the synthesis of enantioenriched this compound.
Another promising enantioselective route is the asymmetric transfer hydrogenation of the corresponding trifluoromethyl ketone, 1,1,1-Trifluoro-6-phenylhex-3-en-2-one. Noyori-type ruthenium catalysts, renowned for their high efficiency and selectivity in the reduction of ketones, are particularly well-suited for this transformation. acs.orgnih.govjst.go.jpharvard.eduwikipedia.org These catalysts, featuring a chiral diamine ligand, can deliver a hydride to the ketone in a highly enantioselective fashion, affording the desired chiral alcohol with excellent enantiomeric excess.
A further approach involves the asymmetric hydrogenation of a pre-formed racemic or prochiral fluorinated allylic alcohol. rsc.orgdiva-portal.orgsemanticscholar.org Iridium complexes bearing chiral phosphine (B1218219) ligands have demonstrated remarkable success in the hydrogenation of various fluorinated allylic alcohols, yielding 1,2-fluorohydrins with high enantioselectivities. rsc.orgdiva-portal.orgsemanticscholar.org This method offers an atom-economical pathway to the target molecule.
Below is a table summarizing potential enantioselective methods:
| Method | Catalyst/Reagent | Precursor | Key Features |
| Photoredox Organocatalysis | Chiral Amine (e.g., Imidazolidinone), Photocatalyst | (E)-5-phenylpent-2-enal | Forms a chiral enamine intermediate that reacts with a CF3 radical. |
| Asymmetric Transfer Hydrogenation | Noyori-type Ru-catalyst (e.g., RuCl(p-cymene)[(S,S)-TsDPEN]) | 1,1,1-Trifluoro-6-phenylhex-3-en-2-one | Highly efficient for the reduction of ketones to chiral alcohols. |
| Asymmetric Hydrogenation of Allylic Alcohol | Chiral Iridium-Phosphine Complex | This compound (racemic) or corresponding prochiral fluorinated alkene | Atom-economical method for producing chiral 1,2-fluorohydrins. |
Diastereoselective Control
When both the alcohol and the adjacent carbon bearing the trifluoromethyl group are stereocenters, diastereoselective control becomes crucial. This is typically achieved by employing a chiral auxiliary or by substrate-controlled methods where existing chirality in the molecule directs the stereochemical outcome of subsequent reactions.
For the synthesis of this compound, diastereoselectivity can be controlled during the nucleophilic addition of a trifluoromethyl group to (E)-5-phenylpent-2-enal. The geometry of the enolate or enamine intermediate, influenced by the reaction conditions and reagents, dictates whether the syn or anti diastereomer is formed preferentially.
Furthermore, diastereoselective reduction of the ketone precursor, 1,1,1-Trifluoro-6-phenylhex-3-en-2-one, can provide access to specific diastereomers of the final alcohol. The choice of reducing agent and the steric environment around the ketone play a pivotal role in determining the stereochemical outcome.
Application of Chiral Auxiliaries and Ligands in the Synthesis of Fluorinated Alcohols
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. sigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed. In the synthesis of fluorinated alcohols like this compound, chiral auxiliaries can be attached to the precursor aldehyde to control the addition of the trifluoromethyl group.
Chiral ligands, on the other hand, coordinate to a metal center to create a chiral catalytic environment. rsc.org In the context of synthesizing this compound, chiral phosphine ligands are crucial components of the iridium and ruthenium catalysts used in asymmetric hydrogenation and transfer hydrogenation reactions, respectively. The structure of the ligand directly influences the enantioselectivity of the reaction.
The following table presents examples of chiral auxiliaries and ligands that are relevant to the synthesis of chiral fluorinated alcohols:
| Type | Example | Application |
| Chiral Auxiliary | Evans Oxazolidinones | Can be attached to the precursor aldehyde to direct the stereoselective addition of a CF3 nucleophile. |
| Chiral Ligand | (S,S)-TsDPEN (in Noyori catalysts) | Used in the asymmetric transfer hydrogenation of trifluoromethyl ketones. |
| Chiral Ligand | Chiral Phosphine Ligands (e.g., BINAP derivatives) | Employed in iridium-catalyzed asymmetric hydrogenation of fluorinated allylic alcohols. |
| Chiral Ligand | Ph-dbfox | Used with Zn(NTf2)2 for enantioselective Friedel–Crafts reactions of β-CF3 acrylates. rsc.org |
Synthesis of Precursors and Analogues
The successful synthesis of this compound relies heavily on the availability of high-quality precursors and the understanding of the synthesis of related fluorinated allylic alcohols.
Preparation of (E)-5-phenylpent-2-enal and Related α,β-Unsaturated Aldehydes
The key precursor, (E)-5-phenylpent-2-enal, can be synthesized through various established methods. A common approach is the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. umass.eduyoutube.com These reactions involve the condensation of an appropriate phosphonium (B103445) ylide or phosphonate (B1237965) carbanion with 3-phenylpropanal. The HWE reaction, in particular, is known to favor the formation of the (E)-alkene isomer.
Spectroscopic data for (E)-5-phenylpent-2-enal is well-documented:
¹H NMR (500 MHz, CDCl₃) δ: 9.51 (d, J = 7.8 Hz, 1H), 7.34-7.31 (m, 2H), 7.25-7.20 (m, 3H), 6.87 (td, J = 15.7, 6.7 Hz, 1H), 6.15 (ddt, J = 15.8, 7.8, 1.4 Hz, 1H), 2.85 (t, J = 7.5 Hz, 2H), 2.71-2.66 (m, 2H). blogspot.com
¹³C NMR (125 MHz, CDCl₃) δ: 194.1, 157.4, 140.4, 133.6, 128.8, 128.5, 126.6, 34.4, 34.3. blogspot.com
IR (neat) cm⁻¹: 3064, 3031, 2930, 1685, 1490, 1120. blogspot.com
HRMS (MH⁺): calcd. for C₁₁H₁₂O: 161.0966, found 161.0964. blogspot.com
Synthetic Strategies for Fluorinated Allylic Alcohols
A variety of synthetic strategies have been developed for the preparation of fluorinated allylic alcohols. organic-chemistry.orgresearchgate.net These methods provide a toolbox that can be adapted for the synthesis of this compound.
One common method involves the nucleophilic addition of trifluoromethyltrimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent, to α,β-unsaturated aldehydes in the presence of a fluoride source. This reaction is a reliable way to introduce the trifluoromethyl group.
Another strategy is the direct fluorination of allylic alcohols. organic-chemistry.org Reagents like diethylaminosulfur trifluoride (DAST) can be used, although these reactions can sometimes lead to rearrangements and a mixture of products. More recently, methods for the enantioselective fluorination of allylic alcohols have been developed using chiral phase-transfer catalysts. organic-chemistry.org
The table below outlines some general synthetic strategies for fluorinated allylic alcohols:
| Strategy | Reagents | Key Features |
| Nucleophilic Trifluoromethylation | TMSCF₃, Fluoride source (e.g., TBAF) | A reliable method for introducing the CF₃ group to aldehydes and ketones. |
| Direct Fluorination of Allylic Alcohols | DAST, Deoxo-Fluor | Can directly convert an alcohol to a fluoride, but may lack selectivity. |
| Enantioselective Fluorination | Chiral Phase-Transfer Catalyst, Electrophilic F⁺ source | Provides a route to enantioenriched fluorinated compounds from prochiral allylic alcohols. |
| Asymmetric Hydrogenation | Chiral Ir or Ru catalysts, H₂ | An atom-economical method to produce chiral fluorinated alcohols from fluorinated alkenes or ketones. rsc.orgdiva-portal.orgsemanticscholar.org |
Reactivity and Chemical Transformations of 1,1,1 Trifluoro 6 Phenylhex 3 En 2 Ol
Oxidation Reactions
The oxidation of the secondary alcohol group in 1,1,1-Trifluoro-6-phenylhex-3-en-2-ol is a key transformation, leading to the formation of the corresponding ketone. The presence of the electron-withdrawing trifluoromethyl group on the adjacent carbon significantly influences the reactivity of the alcohol, often requiring specific and mild oxidation conditions.
Conversion to (E)-1,1,1-Trifluoro-6-phenylhex-3-en-2-one
The oxidation of this compound to (E)-1,1,1-Trifluoro-6-phenylhex-3-en-2-one is a synthetically important reaction. The strong electron-withdrawing nature of the trifluoromethyl group can make the oxidation of α-trifluoromethyl alcohols challenging, often requiring more potent oxidizing agents or specialized catalytic systems compared to their non-fluorinated counterparts. thieme.de
Several methods can be employed for this transformation. Classical methods using chromium-based reagents like Jones reagent (chromic acid in acetone) have been shown to be effective for the oxidation of allylic alcohols. organic-chemistry.org However, due to the toxicity of chromium, alternative methods are often preferred. A notable modern approach involves the use of nitroxide catalysts, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), in the presence of a co-oxidant. thieme.de This method is known for its mildness and high selectivity for the oxidation of primary and secondary alcohols. Another effective method for the oxidation of α-trifluoromethyl alcohols is the use of a recyclable oxoammonium salt, which allows for rapid and high-yielding conversion to the corresponding trifluoromethyl ketones under basic conditions. nih.gov
Visible-light-mediated, metal-free oxidation protocols have also emerged as a green alternative for the oxidation of alcohols to carbonyls, often proceeding with the evolution of hydrogen gas. acs.org These methods typically employ an organophotocatalyst in conjunction with a hydrogen atom transfer catalyst.
The general reaction for the oxidation is depicted below:
Starting Material: this compound
Product: (E)-1,1,1-Trifluoro-6-phenylhex-3-en-2-one
Reagents: Various oxidizing agents (e.g., Jones reagent, TEMPO/co-oxidant, oxoammonium salts)
Interactive Data Table: Oxidation of Allylic Alcohols
| Oxidizing Agent/System | Typical Substrate | Product | Yield | Reference |
|---|---|---|---|---|
| Jones Reagent (CrO3/H2SO4/acetone) | Cinnamyl alcohol | Cinnamaldehyde | 84% | organic-chemistry.org |
| 4-acetylamino-TEMPO/NaOCl | α-Trifluoromethyl carbinols | Trifluoromethyl ketones | Good to excellent | nih.gov |
| 4CzIPN/Thiol catalyst (photocatalytic) | Benzylic and aliphatic alcohols | Corresponding carbonyls | Moderate to excellent | acs.org |
Chemoselectivity in Oxidation Processes
Chemoselectivity is a critical consideration in the oxidation of this compound, as the molecule also possesses a carbon-carbon double bond which can be susceptible to oxidation under certain conditions. The goal is to selectively oxidize the alcohol functionality without affecting the alkene moiety.
Modern oxidation methods, particularly those employing catalytic amounts of reagents under mild conditions, often exhibit high chemoselectivity. For instance, TEMPO-based oxidation systems are well-regarded for their ability to selectively oxidize alcohols in the presence of other functional groups like alkenes. Similarly, selective oxidation of allylic alcohols to α,β-unsaturated aldehydes can be achieved using electrochemically generated hydrogen peroxide in the presence of a platinum black catalyst. researchgate.net The choice of the oxidant and reaction conditions is therefore paramount to ensure that the desired transformation occurs without side reactions at the double bond. For example, strong oxidants like potassium permanganate (B83412) or ozone would likely cleave the double bond.
Reactions Involving the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound is another site of significant reactivity, allowing for a variety of transformations including reduction, addition, and coupling reactions.
Hydrogenation and Reduction Methodologies
The hydrogenation of the carbon-carbon double bond in this compound would yield 1,1,1-Trifluoro-6-phenylhexan-2-ol. This transformation can be achieved through various catalytic hydrogenation methods.
A common approach is transfer hydrogenation, which utilizes a hydrogen donor, such as isopropanol, in the presence of a transition metal catalyst. Iron-catalyzed transfer hydrogenation has been shown to be effective for the reduction of allylic alcohols. nih.govacs.org This method is advantageous as it avoids the use of high-pressure hydrogen gas and often employs more earth-abundant and less toxic metals. The reaction proceeds via the 1,4-addition of hydrogen, leading to the saturation of the double bond. nih.gov
Traditional catalytic hydrogenation using hydrogen gas (H₂) and a heterogeneous catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is also a viable method. However, care must be taken to control the reaction conditions to prevent over-reduction or other side reactions. The hydrogenation of carboxylic acids to alcohols, a more challenging reduction, has been achieved using ruthenium or rhenium-based catalysts under high pressure and temperature, highlighting the powerful reducing systems available, which could potentially be adapted for selective alkene hydrogenation. youtube.com
Interactive Data Table: Hydrogenation of Allylic Alcohols
| Catalyst/System | Hydrogen Source | Substrate | Product | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| Iron-based pincer complex | Isopropanol | Cinnamyl alcohol derivatives | Hydrogenated alcohols | 66-88% | nih.govacs.org |
| Ruthenium-based catalysts | H2 gas | Unsaturated carboxylic acids | Saturated alcohols | High conversion | youtube.com |
Electrophilic Additions and Cycloaddition Reactions
The carbon-carbon double bond in this compound is susceptible to electrophilic addition reactions. tutorchase.com The presence of the phenyl group in conjugation with the double bond can influence the regioselectivity of the addition. The π-electron cloud of the double bond is in conjugation with the phenyl ring, which can affect the electron density of the alkene. stackexchange.com Generally, electrophilic addition to alkenes proceeds via the formation of a carbocation intermediate. libretexts.org The stability of this carbocation will dictate the outcome of the reaction. In the case of this compound, the addition of an electrophile (E⁺) would likely lead to the formation of a carbocation stabilized by the adjacent phenyl group. Subsequent attack by a nucleophile (Nu⁻) would complete the addition.
Cycloaddition reactions are another important class of transformations for alkenes. The trifluoromethyl group can influence the reactivity of the double bond in cycloadditions. For instance, [4+2] cycloaddition reactions (Diels-Alder reactions) between trifluoromethyl-containing dienophiles and dienes can proceed under mild, catalyst-free conditions to form complex cyclic structures. nih.gov While the double bond in this compound is part of an acyclic chain, it could potentially participate as a dienophile in reactions with suitable dienes. Furthermore, [3+2] cycloaddition reactions involving trifluoromethylated compounds are also known, leading to the synthesis of various five-membered heterocyclic rings. nih.govmdpi.com
Cross-Coupling and Functionalization of the Alkene Moiety
The alkene moiety in this compound can be functionalized using various transition-metal-catalyzed cross-coupling reactions. The Heck reaction, which involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene, is a powerful tool for C-C bond formation. frontiersin.org In the context of our target molecule, a Heck-type reaction could be envisioned where a derivative of this compound (e.g., an aryl or vinyl halide) is coupled with another alkene. Conversely, the double bond in this compound could itself be the alkene component in a Heck reaction with an aryl or vinyl halide. Palladium-catalyzed Heck arylations of allyl alcohols have been shown to be highly selective, yielding either aromatic carbonyl compounds or conjugated alcohols depending on the reaction conditions. acs.orgnih.gov
An enantioselective intermolecular "oxa-Heck" reaction has also been developed for the coupling of phenols and allylic alcohols, catalyzed by a chiral palladium complex. nih.gov This reaction proceeds via a syn-migratory insertion of the alkene into the Pd-O bond, followed by β-hydride elimination. This methodology could potentially be applied to this compound to introduce a variety of aryloxy groups.
Furthermore, electrochemical oxidative difunctionalization of allyl alcohols using CF₃SO₂Na as a trifluoromethyl radical source has been developed for the synthesis of β-trifluoromethyl ketones via a 1,2-migration process. nih.gov This highlights the potential for direct functionalization of the double bond with concomitant rearrangement.
Interactive Data Table: Cross-Coupling Reactions of Allylic Alcohols
| Reaction Type | Catalyst/System | Coupling Partners | Product Type | Reference |
|---|---|---|---|---|
| Heck Arylation | Pd complex in ionic liquid | Allyl alcohol and aryl halide | Aromatic carbonyl or conjugated alcohol | acs.org |
| "Oxa-Heck" Reaction | Chiral Pyridine (B92270) Oxazoline-ligated Pd | Phenol and allylic alcohol | β-Aryloxycarbonyl compound | nih.gov |
Reactions at the Hydroxyl Group
The hydroxyl group in this compound serves as a primary site for a variety of chemical modifications, allowing for its conversion into other functional groups or the introduction of protecting groups to facilitate multi-step synthetic sequences.
Derivatization for Synthetic Manipulation
The conversion of the hydroxyl group into other functionalities is a common strategy to enhance the synthetic utility of this compound. Such derivatizations can alter the reactivity of the molecule, protect the hydroxyl group during subsequent reaction steps, or introduce a good leaving group for nucleophilic substitution reactions.
Common derivatization reactions for secondary alcohols like this compound include conversion to halides, sulfonates, and silyl (B83357) ethers. For instance, treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding chloride or bromide, respectively. youtube.com These transformations typically proceed via an Sₙ2-type mechanism for primary and secondary alcohols. youtube.com
Furthermore, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions.
The table below summarizes some common derivatization reactions applicable to the hydroxyl group of this compound.
| Derivative | Reagents | General Conditions | Purpose |
| Chloro | Thionyl chloride (SOCl₂), Pyridine | 0 °C to room temperature | Conversion to alkyl halide |
| Bromo | Phosphorus tribromide (PBr₃) | 0 °C to room temperature | Conversion to alkyl halide |
| Tosylate | p-Toluenesulfonyl chloride (TsCl), Pyridine | 0 °C to room temperature | Formation of a good leaving group |
| Mesylate | Methanesulfonyl chloride (MsCl), Triethylamine | 0 °C to room temperature | Formation of a good leaving group |
| Silyl Ether | Trimethylsilyl (B98337) chloride (TMSCl), Triethylamine | Room temperature | Protection of the hydroxyl group |
Esterification and Etherification Reactions
Esterification:
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess or water is removed as it is formed. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com
Alternatively, more reactive acylating agents such as acyl chlorides or acid anhydrides can be used for a more rapid and often irreversible esterification, typically in the presence of a base like pyridine to neutralize the acidic byproduct. libretexts.org
Etherification:
Etherification of this compound can be achieved through various methods, with the Williamson ether synthesis being a classic approach. libretexts.orgmasterorganicchemistry.comyoutube.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an Sₙ2 reaction to form the ether. masterorganicchemistry.com For secondary alcohols, the choice of a primary alkyl halide is crucial to favor substitution over competing elimination reactions. libretexts.org
The following table provides representative conditions for the esterification and etherification of secondary alcohols like this compound.
| Reaction Type | Reagents | Catalyst/Base | General Conditions | Product |
| Esterification | Carboxylic Acid (e.g., Acetic Acid) | Sulfuric Acid (H₂SO₄) | Heat, often with removal of water | Ester |
| Esterification | Acyl Chloride (e.g., Acetyl Chloride) | Pyridine | 0 °C to room temperature | Ester |
| Etherification | Alkyl Halide (e.g., Methyl Iodide) | Sodium Hydride (NaH) | Anhydrous solvent (e.g., THF) | Ether |
Transformations Influenced by the Trifluoromethyl Group
The strongly electron-withdrawing nature of the trifluoromethyl (CF₃) group exerts a significant influence on the reactivity and selectivity of reactions involving this compound.
Influence of the Trifluoromethyl Group on Reaction Regio- and Stereoselectivity
The CF₃ group has a profound impact on the regioselectivity of reactions at the adjacent allylic position. In reactions proceeding through a carbocationic intermediate, the electron-withdrawing CF₃ group destabilizes a positive charge on the adjacent carbon (C2). Consequently, reactions that might otherwise proceed via an Sₙ1 mechanism at the secondary alcohol are disfavored.
In allylic substitution reactions, the CF₃ group directs incoming nucleophiles to the γ-position (C4) of the allylic system. This is because the resonance form of the allylic carbocation that places the positive charge further away from the electron-withdrawing CF₃ group is more stable. This leads to a high degree of regioselectivity for Sₙ' type reactions.
Furthermore, the stereochemistry of reactions at the hydroxyl group can be influenced by the bulky and electron-withdrawing CF₃ group. In stereospecific reactions of enantiopure trifluoromethylated allylic alcohols, high levels of chirality transfer have been observed. acs.org For instance, the isomerization of allylic halides derived from such alcohols can proceed with outstanding stereospecificity due to the formation of a tight ion pair where the CF₃ group plays a role in the noncovalent interactions that dictate the stereochemical outcome. acs.org
Specific Reactivity of Trifluoromethylated Alcohols
The presence of the trifluoromethyl group imparts unique reactivity to the alcohol. The electron-withdrawing nature of the CF₃ group increases the acidity of the hydroxyl proton compared to its non-fluorinated counterparts, which can affect the conditions required for its deprotonation in reactions like the Williamson ether synthesis.
Moreover, trifluoromethylated alcohols can undergo specific transformations that are not typically observed for other alcohols. For example, dehydroxylative trifluoromethylation reactions have been developed where the hydroxyl group is directly replaced by a trifluoromethyl group. acs.org These reactions often proceed under photoredox catalysis, where the alcohol is activated in situ. acs.org
Additionally, O-trifluoromethylation of alcohols, including trifluoromethylated alcohols themselves, can be achieved using specific reagents like TMSCF₃ in the presence of an oxidant and a silver mediator, providing access to trifluoromethyl ethers. chemrevlett.comnih.govresearchgate.net
Structural Elucidation and Spectroscopic Characterization Techniques for 1,1,1 Trifluoro 6 Phenylhex 3 En 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1,1,1-Trifluoro-6-phenylhex-3-en-2-ol, a combination of ¹H, ¹⁹F, and ¹³C NMR experiments is essential for a comprehensive structural assignment.
Proton NMR (¹H NMR) Analysis for Stereochemical Assignment and Structural Confirmation
Proton NMR (¹H NMR) spectroscopy is crucial for determining the arrangement of protons within the molecule and for assigning the stereochemistry of the double bond. The chemical shifts (δ), coupling constants (J), and multiplicities of the proton signals provide a wealth of structural information.
In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons of the phenyl group, the vinylic protons of the carbon-carbon double bond, the methine proton adjacent to the hydroxyl group, and the methylene (B1212753) protons of the hexene chain. The coupling constant between the vinylic protons is particularly important for determining the geometry of the double bond (cis or trans).
Hypothetical ¹H NMR Data for this compound:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Phenyl-H | 7.20-7.40 | Multiplet | - |
| Vinylic-H (C3-H) | 5.60-5.80 | Doublet of triplets | JH,H, JH,F |
| Vinylic-H (C4-H) | 5.40-5.60 | Doublet of triplets | JH,H, JH,F |
| Methine-H (C2-H) | 4.40-4.60 | Quartet | JH,F |
| Methylene-H (C5-H₂) | 2.80-3.00 | Triplet | JH,H |
| Methylene-H (C6-H₂) | 2.50-2.70 | Triplet | JH,H |
Note: The exact chemical shifts and coupling constants are dependent on the solvent and the specific stereoisomer.
Fluorine NMR (¹⁹F NMR) for Trifluoromethyl Group Characterization
Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly specific technique for the characterization of organofluorine compounds. The trifluoromethyl (CF₃) group in this compound would give a distinct signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the CF₃ group. Furthermore, coupling between the fluorine nuclei and adjacent protons (H-2) would result in a doublet in the ¹⁹F NMR spectrum, providing further confirmation of the structure.
Hypothetical ¹⁹F NMR Data for this compound:
| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|
Carbon NMR (¹³C NMR) for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are determined by the hybridization and the electronic environment of the carbon atoms. The carbon of the CF₃ group would exhibit a characteristic quartet due to coupling with the three fluorine atoms.
Hypothetical ¹³C NMR Data for this compound:
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (in ¹H-decoupled) |
|---|---|---|
| Phenyl-C (quaternary) | 140-142 | Singlet |
| Phenyl-C (CH) | 128-130 | Singlet |
| Vinylic-C (C3) | 130-135 | Singlet |
| Vinylic-C (C4) | 125-130 | Singlet |
| CF₃ | 122-126 | Quartet |
| Methine-C (C2-OH) | 68-72 | Singlet |
| Methylene-C (C5) | 35-40 | Singlet |
Mass Spectrometry (MS) Applications
Mass spectrometry is a vital tool for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental formula of this compound, which is C₁₂H₁₃F₃O. By comparing the experimentally measured mass with the calculated theoretical mass, the elemental composition can be confirmed with a high degree of confidence.
Expected HRMS Data for this compound (M+H)⁺:
| Ion | Calculated m/z | Observed m/z | Difference (ppm) |
|---|
Fragmentation Patterns in Structural Confirmation
In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to fragmentation (e.g., through electron ionization or collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. The analysis of these fragments can help to piece together the structure of the original molecule.
Common fragmentation pathways for this compound would likely include the loss of a water molecule (H₂O) from the alcohol, cleavage of the carbon-carbon bond adjacent to the hydroxyl group, and fragmentation of the phenylhexene chain. The observation of a fragment corresponding to the loss of the trifluoromethyl group (CF₃) would also be a key diagnostic peak.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its principal functional groups.
The hydroxyl (-OH) group of the alcohol is anticipated to show a strong and broad absorption band in the region of 3200-3600 cm⁻¹. The broadness of this peak is a result of intermolecular hydrogen bonding. libretexts.org
The carbon-carbon double bond (C=C) of the hexene chain would likely produce a medium to weak absorption band in the 1640-1680 cm⁻¹ region. youtube.com The position of this band can be influenced by the substitution pattern around the double bond.
The trifluoromethyl (CF₃) group is characterized by strong C-F stretching vibrations, which are typically observed in the range of 1000-1400 cm⁻¹. These absorptions are often sharp and intense.
The phenyl group will exhibit several characteristic bands. The C-H stretching vibrations of the aromatic ring are expected to appear just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range. Aromatic C=C stretching vibrations will give rise to several absorptions in the 1450-1600 cm⁻¹ region. youtube.com Additionally, C-H out-of-plane bending vibrations can provide information about the substitution pattern of the phenyl ring and are found in the 690-900 cm⁻¹ range.
Finally, the aliphatic C-H stretching vibrations from the hexene backbone are expected in the 2850-3000 cm⁻¹ region. youtube.com
A summary of these expected IR absorption bands is provided in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (Broad, Strong) |
| Alkene (C=C) | C=C Stretch | 1640-1680 (Medium-Weak) |
| Trifluoromethyl (-CF₃) | C-F Stretch | 1000-1400 (Strong, Sharp) |
| Aromatic Ring | C-H Stretch | 3010-3100 (Variable) |
| C=C Stretch | 1450-1600 (Variable) | |
| C-H Bend | 690-900 (Strong) | |
| Alkane (-CH₂) | C-H Stretch | 2850-3000 (Variable) |
This table presents predicted data based on established spectroscopic principles.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state, including its absolute configuration.
As of the latest available information, a publicly accessible single-crystal X-ray structure of this compound has not been reported. The synthesis of related trifluoromethylated compounds and the crystal structures of other complex organic molecules have been documented, but specific crystallographic data for the title compound remains elusive. researchgate.netresearchgate.net
Synthetic Utility of 1,1,1 Trifluoro 6 Phenylhex 3 En 2 Ol As a Building Block in Organic Chemistry
Precursor for Complex Fluorinated Architectures
The trifluoromethyl group and the allylic alcohol functionality within 1,1,1-Trifluoro-6-phenylhex-3-en-2-ol make it an attractive starting material for the synthesis of more elaborate fluorinated molecules. The trifluoromethyl group is a key pharmacophore in numerous pharmaceuticals, and its introduction at an early stage of a synthetic sequence can be highly advantageous. The hydroxyl and alkene moieties offer multiple handles for a variety of chemical transformations, allowing for the construction of intricate carbon skeletons and the introduction of further functional groups.
Research in the broader field of fluorinated compounds has demonstrated that trifluoromethyl-substituted allylic alcohols can undergo a range of reactions, including stereoselective epoxidation, dihydroxylation, and various cyclization reactions. These transformations can lead to the formation of highly functionalized and stereochemically rich structures that are challenging to access through other synthetic routes. While specific studies detailing the extensive use of This compound as a precursor are not widely available in publicly accessible literature, its structural motifs suggest significant potential in this area.
Intermediate in the Development of Novel Methodologies
The reactivity of the allylic alcohol and the influence of the electron-withdrawing trifluoromethyl group make This compound a suitable substrate for the development and optimization of new synthetic methods.
Catalytic Reactions (e.g., Hydroboration, Cross-Coupling)
The carbon-carbon double bond in This compound is a prime site for various catalytic addition reactions. For instance, hydroboration-oxidation would be expected to yield the corresponding diols, with the regioselectivity influenced by the electronic and steric effects of the trifluoromethyl and phenyl groups. The resulting diols are themselves versatile intermediates for further synthetic elaborations.
Furthermore, the hydroxyl group can be transformed into a leaving group, such as a tosylate or mesylate, or converted to a halide, to enable its participation in cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, or Sonogashira couplings, could then be employed to form new carbon-carbon or carbon-heteroatom bonds at this position, significantly increasing the molecular complexity. The development of stereoselective versions of these reactions using chiral catalysts is a major focus in modern organic synthesis.
Organocatalytic Transformations
In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. The allylic alcohol moiety of This compound is a potential substrate for a variety of organocatalytic transformations. For example, chiral phosphoric acids or other Brønsted acids could be used to catalyze enantioselective additions to the double bond. Similarly, aminocatalysis could be employed to activate the molecule towards different reaction pathways. The development of organocatalytic methods that can control the stereochemistry of reactions involving trifluoromethyl-containing substrates is an area of active research.
Role in Multi-step Total Synthesis of Structurally Complex Molecules (excluding natural products)
While no specific total syntheses of complex, non-natural molecules explicitly citing the use of This compound as a starting material are prominently documented, its structural features make it a plausible candidate for such endeavors. A synthetic chemist could envision its use in a modular approach, where the phenyl-containing fragment and the trifluoromethylated portion are strategically linked and then elaborated upon. The ability to perform stereoselective reactions on the allylic alcohol and the double bond would be crucial in building up the desired stereochemical complexity of a target molecule.
Application in Materials Science Research (excluding specific material properties)
The incorporation of fluorine atoms into organic materials can significantly impact their properties. The presence of the trifluoromethyl group in This compound suggests its potential as a monomer or a precursor to monomers for the synthesis of fluorinated polymers. The phenyl group also provides a site for further functionalization, which could be used to tune the properties of the resulting materials. For example, the introduction of polymerizable groups would allow for its incorporation into polymer chains. Research in this area would likely focus on how the specific structure of this compound influences the bulk properties of the resulting materials, such as thermal stability, chemical resistance, and optical properties, without delving into the specific performance metrics of the final material.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
